molecular formula C14H12N2O B1594839 2-Hydrazinylidene-1,2-diphenylethanone CAS No. 5344-88-7

2-Hydrazinylidene-1,2-diphenylethanone

Cat. No.: B1594839
CAS No.: 5344-88-7
M. Wt: 224.26 g/mol
InChI Key: CDQPGWNBSOSEMZ-SSZFMOIBSA-N
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Description

“2-Hydrazinylidene-1,2-diphenylethanone” is a chemical compound with the molecular formula C14H12N2O . It is also known by other names such as Benzilmonohydrazone and Benzilhydrazon . The compound appears as an off-white or light yellow crystalline powder .


Molecular Structure Analysis

The molecular structure of “this compound” has been investigated using X-ray crystallography . A global glide disorder was discovered during an X-ray investigation of the crystal structure at room temperature . This disorder seems to be connected with the need for stabilization of the somewhat rigid but mobile and unstable molecular structure .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 224.26 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has a rotatable bond count of three . Its exact mass and monoisotopic mass are 224.094963011 g/mol . The topological polar surface area is 55.4 Ų .

Scientific Research Applications

Synthesis and Structural Analysis

2-Hydrazinylidene-1,2-diphenylethanone is a key intermediate in the synthesis of complex organic compounds. For instance, it has been utilized in the synthesis and cyclization of 4-oxo-2-enoic acids derivatives, demonstrating the compound's versatility in forming diverse chemical structures with potential applications in material science and drug discovery (Komarova et al., 2010).

Biological Activity

Research has explored the biological activities of derivatives of this compound, including their analgesic and antibacterial properties. These studies have identified compounds with activities comparable to or exceeding those of reference drugs, highlighting the potential of this compound derivatives in developing new therapeutic agents (Bykov et al., 2018).

Material Science

In the realm of materials science, derivatives of this compound have been used to synthesize novel polyurethanes with specific acoustic properties and solubility parameters. These materials, characterized by their semicrystalline and amorphous structures, have potential applications in various industrial and technological fields (Raghu et al., 2007).

Catalysis

The compound's derivatives have also found use in catalysis, as demonstrated by their application in asymmetric transfer hydrogenation of aromatic ketones. This illustrates the compound's contribution to the development of efficient and selective catalytic processes in synthetic organic chemistry (Gao et al., 1996).

Molecular Design and Device Applications

Furthermore, this compound is a building block in molecular design, contributing to the development of new heterocyclic systems with antiviral activity and other pharmaceutical interests. Its versatility facilitates the creation of novel compounds with potential applications ranging from medicinal chemistry to nanotechnology (Hashem et al., 2007).

Mechanism of Action

Target of Action

It has been synthesized and studied for its potential inhibitory effects on sars-cov-2 .

Mode of Action

It’s known that the compound exhibits azo-hydrazone tautomeric equilibria. More research is needed to fully understand its interaction with its targets and the resulting changes.

Biochemical Pathways

It’s known that the compound is involved in the synthesis of benzoin , which is an important chemical intermediate used in various applications.

Pharmacokinetics

An in silico assessment suggests that the molecule obeys lipinski’s rule, indicating good oral bioavailability

Result of Action

It has been synthesized and studied for its potential inhibitory effects on sars-cov-2 . More research is needed to fully understand the results of its action.

Action Environment

It’s known that the compound exhibits azo-hydrazone tautomeric equilibria, which could potentially be influenced by environmental factors such as pH and temperature.

Biochemical Analysis

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Hydrazinylidene-1,2-diphenylethanone involves the condensation of hydrazine hydrate with 1,2-diphenylethanone in the presence of an acid catalyst.", "Starting Materials": [ "Hydrazine hydrate", "1,2-diphenylethanone", "Acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add 1,2-diphenylethanone to a round-bottom flask", "Add hydrazine hydrate to the flask and stir the mixture", "Add a few drops of acid catalyst to the mixture", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the solid product", "Wash the product with cold water and dry it in a vacuum oven", "Recrystallize the product from a suitable solvent to obtain pure 2-Hydrazinylidene-1,2-diphenylethanone" ] }

CAS No.

5344-88-7

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

(2Z)-2-hydrazinylidene-1,2-diphenylethanone

InChI

InChI=1S/C14H12N2O/c15-16-13(11-7-3-1-4-8-11)14(17)12-9-5-2-6-10-12/h1-10H,15H2/b16-13-

InChI Key

CDQPGWNBSOSEMZ-SSZFMOIBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/N)/C(=O)C2=CC=CC=C2

SMILES

C1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2

physical_description

Off-white or light yellow crystalline powder;  [Alfa Aesar MSDS]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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